molecular formula C14H15BrN2 B1405987 3-[(Benzylamino)methyl]-5-bromoaniline CAS No. 1507669-93-3

3-[(Benzylamino)methyl]-5-bromoaniline

Cat. No.: B1405987
CAS No.: 1507669-93-3
M. Wt: 291.19 g/mol
InChI Key: SPNKRYDOKCBQRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Benzylamino)methyl]-5-bromoaniline is an organic compound that features a benzylamino group attached to a brominated aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Benzylamino)methyl]-5-bromoaniline can be achieved through a multi-step processThe reaction conditions typically involve the use of bromine or a brominating agent in the presence of a catalyst to achieve selective bromination at the desired position on the aniline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-[(Benzylamino)methyl]-5-bromoaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-[(Benzylamino)methyl]-5-bromoaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Benzylamino)methyl]-5-bromoaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzylamino group can enhance binding affinity to certain molecular targets, while the bromine atom can influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Benzylamino)methyl]-4-bromoaniline
  • 3-[(Benzylamino)methyl]-5-chloroaniline
  • 3-[(Benzylamino)methyl]-5-fluoroaniline

Uniqueness

3-[(Benzylamino)methyl]-5-bromoaniline is unique due to the specific positioning of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the benzylamino group also provides a versatile site for further functionalization, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

3-[(benzylamino)methyl]-5-bromoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2/c15-13-6-12(7-14(16)8-13)10-17-9-11-4-2-1-3-5-11/h1-8,17H,9-10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNKRYDOKCBQRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC(=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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